molecular formula C13H24ClNO2 B1491062 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one CAS No. 2098037-41-1

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Cat. No. B1491062
CAS RN: 2098037-41-1
M. Wt: 261.79 g/mol
InChI Key: ULQDZGCLDHAUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic drug of the phenethylamine class. It is a potent hallucinogenic drug that has been used for recreational purposes since the early 1990s. 2C-E has been studied for its potential therapeutic applications, including the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

Scientific Research Applications

1. Pharmacological Research

In the pharmacological domain, compounds with complex structures are often explored for their potential therapeutic effects. For instance, studies have investigated the receptor occupancy and therapeutic applications of novel antagonists targeting specific receptors involved in anxiety and mood disorders (E. Rabiner et al., 2002). Such research underscores the potential for complex molecules in developing new treatments for psychiatric conditions.

2. Metabolic Profiling

Research into the metabolism of pharmaceuticals is crucial for understanding their pharmacokinetics and safety profile. Investigations into the metabolic pathways of drugs, such as mebeverine, reveal how they are processed in the body and the formation of active or inactive metabolites (J. Kristinsson et al., 1994). This knowledge is essential for drug development and safety assessments.

3. Drug Efficacy and Safety Evaluation

Clinical trials are conducted to evaluate the efficacy and safety of new therapeutic agents. Studies such as those assessing the effectiveness of new antimycotic drugs in treating infections demonstrate the application of complex molecules in medical treatments and the importance of rigorous testing for safety and therapeutic benefit (J. Nasarre et al., 1992).

4. Environmental Health Studies

Research into environmental contaminants, such as phthalates and organophosphorus pesticides, involves analyzing the impact of chemical exposure on human health. Studies measuring the concentrations of these compounds in populations expose potential health risks and inform regulatory policies (Xibiao Ye et al., 2008).

properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO2/c1-5-11(14)12(16)15-7-10(8-17-6-2)13(3,4)9-15/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQDZGCLDHAUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)(C)C)COCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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